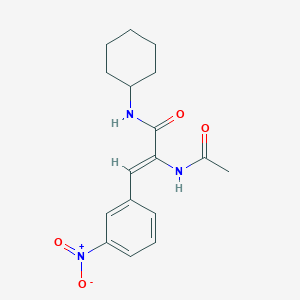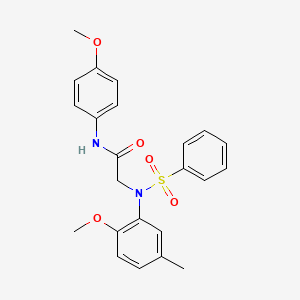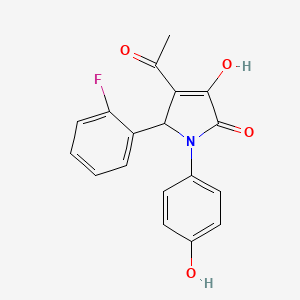
2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide, also known as ACNPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. ACNPA is a synthetic compound that is prepared by combining acryloyl chloride, 3-nitroaniline, and cyclohexylamine. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide is in the field of cancer research. Studies have shown that 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide can inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation.
Mecanismo De Acción
The mechanism of action of 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation. 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. By inhibiting this enzyme, 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide can induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has been shown to have several biochemical and physiological effects. Studies have shown that 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide can inhibit the activity of certain enzymes that are involved in cell proliferation, such as histone deacetylase. 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has also been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. Additionally, 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it a cost-effective option for research purposes. Additionally, 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has been extensively studied, and its mechanism of action is well understood, making it a reliable tool for scientific research. However, there are also some limitations to the use of 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide in lab experiments. It has been shown to have some toxicity, and its effects on normal cells are not well understood. Additionally, 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has not been extensively studied in vivo, so its potential applications in animal models are not well understood.
Direcciones Futuras
There are several future directions for research on 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide. One potential direction is to further study its mechanism of action and its effects on normal cells. Additionally, more research is needed to determine its potential applications in animal models and its toxicity in vivo. Furthermore, 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases, and further research in this area is warranted. Finally, 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has potential applications in other fields of scientific research, such as materials science and drug delivery, and more research is needed to explore these potential applications.
In conclusion, 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and potential applications in scientific research have been extensively studied. 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide has several advantages for use in lab experiments, but there are also some limitations to its use. There are several future directions for research on 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide, including further study of its mechanism of action, its effects on normal cells, and its potential applications in animal models and other fields of scientific research.
Métodos De Síntesis
The synthesis of 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide involves the reaction of acryloyl chloride, 3-nitroaniline, and cyclohexylamine in a solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the product is purified by recrystallization to obtain pure 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide. This synthesis method has been optimized to produce high yields of 2-(acetylamino)-N-cyclohexyl-3-(3-nitrophenyl)acrylamide, making it a cost-effective and efficient method for large-scale production.
Propiedades
IUPAC Name |
(Z)-2-acetamido-N-cyclohexyl-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-12(21)18-16(17(22)19-14-7-3-2-4-8-14)11-13-6-5-9-15(10-13)20(23)24/h5-6,9-11,14H,2-4,7-8H2,1H3,(H,18,21)(H,19,22)/b16-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQQRGBQUJDYCC-WJDWOHSUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=CC1=CC(=CC=C1)[N+](=O)[O-])C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N/C(=C\C1=CC(=CC=C1)[N+](=O)[O-])/C(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-phenylethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5225559.png)
![N~2~-benzyl-N~1~-(2,6-diethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B5225565.png)

![ethyl 4-{[{[2-(1-cyclohexen-1-yl)ethyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B5225591.png)
![1-(3-chloro-4-methylphenyl)-5-{[2,5-dimethyl-1-(4-methyl-3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5225592.png)

![N-(3-chlorobenzyl)-3-(1-{[2-(methylthio)-3-pyridinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B5225599.png)

![3-(ethylthio)-6-phenyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5225618.png)
![2-{[2-(4-chloro-3,5-dimethylphenoxy)ethyl]amino}ethanol](/img/structure/B5225623.png)



